Orphenadrine

Description

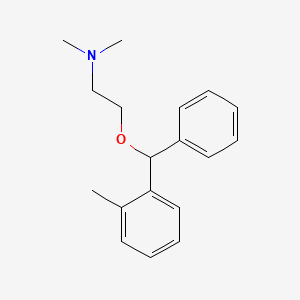

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYRGXJJSLMXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

341-69-5 (hydrochloride), 4682-36-4 (citrate) | |

| Record name | Orphenadrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023396 | |

| Record name | Orphenadrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orphenadrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

195 °C @ 12 ATM | |

| Record name | Orphenadrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ORPHENADRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sparingly soluble in water, BITTER TASTE & PRACTICALLY NO ODOR; WHITE, CRYSTALLINE POWDER; SOL IN ACID SOLN /CITRATE/, SOL IN WATER, ALCOHOL, CHLOROFORM; SPARINGLY SOL IN ACETONE, BENZENE; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.00e-02 g/L | |

| Record name | Orphenadrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ORPHENADRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orphenadrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

LIQUID | |

CAS No. |

83-98-7 | |

| Record name | (±)-Orphenadrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orphenadrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orphenadrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orphenadrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orphenadrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORPHENADRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL805O9OG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ORPHENADRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orphenadrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, CRYSTALS; MP: 156-157 °C; PH OF AQ SOLN ABOUT 5.5 /HYDROCHLORIDE/, 156 - 157 °C | |

| Record name | Orphenadrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ORPHENADRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orphenadrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Orphenadrine: A Technical Guide to its Synthesis, Chemical Properties, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orphenadrine is a skeletal muscle relaxant of the ethanolamine (B43304) antihistamine class, closely related to diphenhydramine.[1] It is utilized primarily to alleviate pain from muscle spasms and in the management of Parkinsonism.[2][3] This document provides a comprehensive overview of the synthesis of this compound, its detailed chemical and physical properties, and the signaling pathways through which it exerts its pharmacological effects.

Chemical Properties

This compound is a tertiary amino compound, specifically the phenyl-o-tolylmethyl ether of 2-(dimethylamino)ethanol.[2] Its chemical properties are summarized in the table below. The data presented is for the base form of this compound unless otherwise specified.

| Property | Value | Source(s) |

| IUPAC Name | N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | [2] |

| Molecular Formula | C₁₈H₂₃NO | [2] |

| Molecular Weight | 269.38 g/mol | [4] |

| Physical Description | Liquid (base); White or almost white crystalline powder (hydrochloride and citrate (B86180) salts) | [2][5] |

| Boiling Point | 195 °C at 12 mmHg | [2][4] |

| Melting Point | < 25 °C (base); 156-157 °C (hydrochloride); 132-138 °C (citrate) | [2][4][6] |

| pKa | 8.95 | [2] |

| LogP | 3.77 | [2] |

| Solubility | Sparingly soluble in water. Soluble in acid solutions. The hydrochloride salt is soluble in water, alcohol, and chloroform, sparingly soluble in acetone (B3395972) and benzene, and practically insoluble in ether. The citrate salt is sparingly soluble in water and slightly soluble in ethanol. | [2][4][6] |

| UV λmax | 264 nm (in 0.1N HCl for citrate salt) | [7] |

Synthesis Pathway

The synthesis of this compound can be achieved through multiple routes. The most commonly cited method involves the reaction of 2-methylbenzhydryl chloride with N,N-dimethylethanolamine. An alternative pathway utilizes the reaction of o-methylbenzhydrol with N,N-dimethylaminoethyl chloride.

Synthesis from 2-Methylbenzhydryl Chloride

This is a widely recognized method for preparing this compound.[4][8] The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of N,N-dimethylethanolamine attacks the electrophilic carbon of 2-methylbenzhydryl chloride.

Caption: Synthesis of this compound from 2-Methylbenzhydryl chloride.

Experimental Protocol

The following is a representative experimental protocol based on established synthesis methods.[1][9]

Materials:

-

2-methylbenzhydryl chloride

-

N,N-dimethylethanolamine

-

Xylene (solvent)

-

Potassium hydroxide (B78521) (for purification)

-

Anhydrous ether (for extraction)

-

Isopropanol (B130326) (for salt formation)

-

Citric acid or Hydrochloric acid (for salt formation)

Procedure:

-

In a reaction flask, dissolve 2-methylbenzhydryl chloride in xylene under a nitrogen atmosphere.

-

Slowly add N,N-dimethylethanolamine to the solution with stirring.

-

Heat the reaction mixture to 100-130°C and maintain for 2 hours.[1][9]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove any precipitated solid by filtration.

-

The crude this compound in the xylene solution is then purified. One method involves reacting the crude product with a solution of oxalic acid in isopropanol to form the oxalate (B1200264) salt, which is then filtered and treated with a potassium hydroxide solution to liberate the free base.[1]

-

Extract the this compound base with anhydrous ether, wash with water, and dry the ether layer.

-

Evaporate the ether to obtain pure this compound.

-

For the preparation of a pharmaceutically acceptable salt, dissolve the this compound base in a suitable solvent (e.g., isopropanol) and add a solution of citric acid or hydrochloric acid to precipitate this compound citrate or hydrochloride, respectively.[1][9]

Signaling Pathways and Mechanism of Action

This compound is considered a "dirty drug" due to its activity at multiple receptors.[1][5] Its therapeutic effects are attributed to its actions as an antagonist at histamine (B1213489) H1 receptors, N-methyl-D-aspartate (NMDA) receptors, and muscarinic acetylcholine (B1216132) receptors.[2][3]

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier.[5] It acts as an inverse agonist at H1 receptors, blocking the effects of histamine. This action is linked to its sedative side effects. The antagonism of H1 receptors leads to the inhibition of the phospholipase C (PLC) pathway, which in turn reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium levels and the inhibition of protein kinase C (PKC) and NF-κB, a key transcription factor in inflammatory responses.[5][8]

Caption: this compound's antagonism of the Histamine H1 receptor pathway.

NMDA Receptor Antagonism

This compound is a non-competitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel.[10] This action is voltage-dependent and results in a blockade of the channel, preventing the influx of calcium ions. The antagonism of NMDA receptors is thought to contribute to its analgesic effects.

Caption: this compound's antagonism of the NMDA receptor ion channel.

Muscarinic Acetylcholine Receptor Antagonism

This compound acts as a nonselective muscarinic acetylcholine receptor antagonist.[11] In conditions like Parkinson's disease, a dopamine (B1211576) deficiency in the striatum leads to an overstimulation of the cholinergic system. By blocking muscarinic receptors, this compound helps to counteract this increased cholinergic activity, thereby alleviating symptoms such as tremor and rigidity.[3][5]

Caption: this compound's antagonism of muscarinic acetylcholine receptors.

Conclusion

This compound is a well-established drug with a straightforward synthesis and a complex pharmacological profile. Its multifaceted mechanism of action, involving the antagonism of histamine H1, NMDA, and muscarinic acetylcholine receptors, accounts for its therapeutic efficacy as a muscle relaxant and antiparkinsonian agent. This guide provides a foundational technical understanding for professionals in the fields of chemical and pharmaceutical research and development.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound [drugfuture.com]

- 5. This compound Hydrochloride | C18H24ClNO | CID 9568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound citrate | 4682-36-4 [smolecule.com]

- 7. iiste.org [iiste.org]

- 8. SMPDB [smpdb.ca]

- 9. CN101440041A - Process for synthesizing mephenamine citrate salt - Google Patents [patents.google.com]

- 10. This compound is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

Enantioselective Synthesis of Orphenadrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine, a derivative of diphenhydramine, is an anticholinergic and antihistaminic agent used primarily as a skeletal muscle relaxant and to treat Parkinson's disease. It possesses a single chiral center, and its pharmacological activity is known to be stereospecific. The development of efficient and highly selective methods for the synthesis of individual enantiomers of this compound is therefore of significant interest for both academic research and pharmaceutical production. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of this compound, complete with experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategies

The enantioselective synthesis of this compound and its core diarylmethylamine scaffold can be broadly categorized into three main approaches:

-

Catalytic Asymmetric Reduction of Prochiral Ketones: This strategy involves the enantioselective reduction of a prochiral ketone precursor, typically 2-(dimethylamino)ethyl 2-methylbenzophenone (B1664564), using a chiral catalyst. The Noyori asymmetric hydrogenation is a prominent example of this approach.

-

Asymmetric Arylation of Imines: This method involves the enantioselective addition of an aryl nucleophile to a chiral or prochiral imine. This can be achieved through the use of chiral catalysts or chiral auxiliaries.

-

Chemoenzymatic Kinetic Resolution: This approach utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

I. Catalytic Asymmetric Reduction: The Noyori Hydrogenation Approach

The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. In the context of this compound synthesis, a prochiral benzophenone (B1666685) derivative is hydrogenated in the presence of a chiral ruthenium-diphosphine-diamine complex.

Experimental Protocol: Asymmetric Hydrogenation of 2-(Dimethylamino)ethyl 2-methylbenzophenone

Materials:

-

2-(Dimethylamino)ethyl 2-methylbenzophenone

-

[RuCl(p-cymene)((R,R)-TsDPEN)] (or (S,S)-TsDPEN for the other enantiomer)

-

Formic acid (HCOOH)

-

Triethylamine (B128534) (Et3N)

-

2-Propanol

-

Toluene (B28343), degassed

-

Argon or Nitrogen gas

Procedure:

-

A solution of 2-(dimethylamino)ethyl 2-methylbenzophenone (1.0 eq) in a mixture of formic acid and triethylamine (5:2 molar ratio) is prepared in a Schlenk flask under an inert atmosphere.

-

To this solution, the chiral ruthenium catalyst, [RuCl(p-cymene)((R,R)-TsDPEN)] (0.01 eq), is added.

-

The reaction mixture is stirred at a controlled temperature (typically 25-40 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound precursor.

Quantitative Data

| Catalyst | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| [RuCl(p-cymene)((R,R)-TsDPEN)] | 2-(Dimethylamino)ethyl 2-methylbenzophenone | (R)-Orphenadrine precursor | >95 | >98 | General Noyori Hydrogenation Principles |

| [RuCl(p-cymene)((S,S)-TsDPEN)] | 2-(Dimethylamino)ethyl 2-methylbenzophenone | (S)-Orphenadrine precursor | >95 | >98 | General Noyori Hydrogenation Principles |

Workflow Diagram

Caption: Noyori Asymmetric Hydrogenation Workflow.

II. Asymmetric Arylation of a Chiral N-tert-Butanesulfinimine

This method introduces chirality via a diastereoselective addition of an organometallic reagent to a chiral N-tert-butanesulfinimine derived from 2-methylbenzaldehyde (B42018). The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack to one face of the imine.

Experimental Protocol: Synthesis of a Chiral Diarylmethylamine Precursor

Materials:

-

(R)-N-tert-Butanesulfinamide

-

2-Methylbenzaldehyde

-

Phenylmagnesium bromide (PhMgBr) or Phenyllithium (PhLi)

-

Titanium(IV) ethoxide (Ti(OEt)4)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl) in methanol (B129727)

-

Diethyl ether

Procedure:

-

Imine Formation: A mixture of (R)-N-tert-butanesulfinamide (1.0 eq), 2-methylbenzaldehyde (1.1 eq), and Ti(OEt)4 (2.0 eq) in anhydrous THF is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with brine and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give the chiral N-sulfinylimine.

-

Diastereoselective Arylation: The chiral N-sulfinylimine (1.0 eq) is dissolved in anhydrous toluene and cooled to -78 °C. Phenylmagnesium bromide (3.0 eq) is added dropwise. The reaction is stirred at -78 °C for several hours. Note: The choice of organometallic reagent and solvent can influence the diastereoselectivity.

-

Hydrolysis of the Sulfinamide: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride. The product is extracted, dried, and concentrated. The crude sulfinamide is then dissolved in methanol, and a solution of HCl in methanol is added. The mixture is stirred at room temperature to cleave the sulfinyl group.

-

Workup and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The aqueous layer is basified with aqueous NaOH and extracted with diethyl ether. The combined organic layers are dried and concentrated to yield the chiral diarylmethylamine.

Quantitative Data

| Organometallic Reagent | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| PhMgBr | Toluene | >95:5 | ~85 | General principles of sulfinamide chemistry |

| PhLi | THF | 10:90 (opposite diastereomer) | ~80 | General principles of sulfinamide chemistry |

Logical Relationship Diagram

Caption: Asymmetric Synthesis via a Chiral Sulfinamide Auxiliary.

III. Chemoenzymatic Synthesis of Both Enantiomers of this compound

A chemoenzymatic approach offers an elegant route to both enantiomers of this compound by combining a chemical synthesis step with a highly selective enzymatic reduction. This method involves the synthesis of a prochiral ketone followed by stereocomplementary reduction using ketoreductases (KREDs).

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Synthesis of the Prochiral Ketone (Chemical Step)

-

Suzuki-Miyaura Coupling: A mixture of 2-methylbenzoyl chloride (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.03 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent system (e.g., toluene/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS.

-

Workup and Purification: After completion, the reaction mixture is cooled, and the layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product, 2-methylbenzophenone, is purified by column chromatography.

-

Williamson Ether Synthesis: The purified 2-methylbenzophenone is reacted with 2-(dimethylamino)ethyl chloride hydrochloride in the presence of a base (e.g., NaH) in an aprotic polar solvent (e.g., DMF) to yield the prochiral ketone precursor for the enzymatic reduction.

Step 2: Enantioselective Bioreduction (Enzymatic Step)

-

Enzyme and Cofactor Preparation: A buffered aqueous solution is prepared containing the prochiral ketone, a ketoreductase (KRED-P1-B12 for the (S)-enantiomer or KRED-P1-C01 for the (R)-enantiomer), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase or isopropanol (B130326) and an alcohol dehydrogenase), and the necessary cofactor (NADP+ or NAD+).

-

Bioreduction: The pH of the mixture is adjusted and maintained, and the reaction is gently agitated at a controlled temperature (e.g., 30 °C). The progress of the reduction is monitored by chiral HPLC.

-

Workup and Purification: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated. The resulting enantiomerically enriched this compound is purified by chromatography.

Quantitative Data

| Ketoreductase | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

| KRED-P1-B12 | (S)-Orphenadrine | >99 | >99 |

| KRED-P1-C01 | (R)-Orphenadrine | >99 | >99 |

Experimental Workflow Diagram

Caption: Chemoenzymatic Synthesis of this compound Enantiomers.

Conclusion

The enantioselective synthesis of this compound can be achieved through several robust and high-yielding methodologies. The choice of a particular synthetic route will depend on factors such as the desired enantiomer, the availability of chiral catalysts or enzymes, and the scale of the synthesis. The catalytic asymmetric reduction via Noyori hydrogenation offers a highly efficient route to either enantiomer with excellent enantioselectivity. The use of chiral sulfinamide auxiliaries provides a reliable, albeit more stoichiometric, approach. Finally, the chemoenzymatic method stands out for its exceptional selectivity and the ability to access both enantiomers with high purity by simply selecting the appropriate enzyme, making it a highly attractive strategy for pharmaceutical manufacturing. Each of these core strategies represents a significant advancement in asymmetric synthesis and provides valuable tools for the preparation of enantiopure this compound and related chiral diarylmethylamines.

Pharmacological Profile of Orphenadrine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activities of the enantiomers of orphenadrine, (+)-orphenadrine and (-)-orphenadrine. This compound is a skeletal muscle relaxant and analgesic with a complex pharmacological profile, acting on multiple neurotransmitter systems. The differential activities of its stereoisomers are critical for understanding its therapeutic effects and side-effect profile. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates associated signaling pathways.

Overview of Pharmacological Targets

This compound's effects are mediated through its interaction with several key receptors and transporters in the central and peripheral nervous system. The primary targets include muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and the norepinephrine (B1679862) transporter. Additionally, interactions with N-methyl-D-aspartate (NMDA) receptors and voltage-gated sodium channels have been reported. The affinity and activity at these sites are stereoselective, meaning the (+)- and (-)-enantiomers exhibit different pharmacological properties.

Quantitative Analysis of Receptor Binding Affinities

The binding affinities of (+)- and (-)-orphenadrine for various receptors have been determined through radioligand binding assays. The data presented below is a summary of findings from studies on human recombinant receptors and various animal tissue preparations.

| Target | Radioligand | Tissue/System | (+)-Orphenadrine Kᵢ (nM) | (-)-Orphenadrine Kᵢ (nM) | Reference |

| Histamine H1 Receptor | [³H]pyrilamine | Human recombinant (HEK293 cells) | 8.3 | 250 | |

| Muscarinic M1 Receptor | [³H]pirenzepine | Human recombinant (CHO cells) | 130 | 180 | |

| Muscarinic M2 Receptor | [³H]AF-DX 384 | Human recombinant (CHO cells) | 260 | 480 | |

| Muscarinic M3 Receptor | [³H]4-DAMP | Human recombinant (CHO cells) | 120 | 220 | |

| Muscarinic M4 Receptor | [³H]pirenzepine | Human recombinant (CHO cells) | 100 | 250 | |

| Norepinephrine Transporter (NET) | [³H]nisoxetine | Human recombinant (HEK293 cells) | 83 | 1,200 | |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Human recombinant (HEK293 cells) | 1,100 | 11,000 | |

| Serotonin Transporter (SERT) | [³H]citalopram | Human recombinant (HEK293 cells) | 1,500 | 3,900 | |

| NMDA Receptor (MK-801 site) | [³H]MK-801 | Rat cortical membranes | 230 | 1,400 | |

| Sodium Channel (Site 2) | [³H]batrachotoxin | Rat cortical synaptosomes | 6,200 | Not Active |

Summary of Stereoselectivity:

-

Histamine H1 Receptor: (+)-Orphenadrine shows significantly higher affinity (approximately 30-fold) than (-)-orphenadrine.

-

Norepinephrine Transporter: (+)-Orphenadrine has a more than 14-fold higher affinity for NET compared to the (-)-enantiomer.

-

NMDA Receptor: The (+)-enantiomer exhibits a greater affinity for the MK-801 binding site on the NMDA receptor.

-

Muscarinic Receptors: Both enantiomers display comparable, moderate affinity for muscarinic receptor subtypes, with (+)-orphenadrine being slightly more potent.

-

Sodium Channels: Only the (+)-enantiomer shows significant interaction with site 2 of the voltage-gated sodium channel.

Experimental Protocols

The quantitative data presented above was generated using standardized pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

This method is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter.

General Protocol:

-

Tissue/Cell Preparation:

-

For recombinant human receptors, cells (e.g., HEK293 or CHO) stably expressing the target receptor are cultured and harvested.

-

Cell membranes are prepared by homogenization in a buffered solution (e.g., 50 mM Tris-HCl) followed by centrifugation to isolate the membrane fraction.

-

For native tissue preparations (e.g., rat brain cortex), the tissue is dissected and homogenized in a similar manner.

-

-

Binding Reaction:

-

A constant concentration of a specific radioligand (e.g., [³H]pyrilamine for H1 receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound ((+)- or (-)-orphenadrine) are added to compete with the radioligand for binding to the target.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

-

-

Incubation:

-

The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Signaling Pathways

The interaction of this compound enantiomers with their primary targets initiates downstream signaling cascades that are responsible for their therapeutic and adverse effects.

Histamine H1 and Muscarinic M1, M3 Receptor Antagonism

Both (+)- and (-)-orphenadrine act as antagonists at H1 and muscarinic (M1, M3) receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to Gαq/11. Antagonism by this compound blocks the endogenous ligand (histamine or acetylcholine) from binding and activating the receptor, thereby inhibiting the downstream signaling pathway.

Norepinephrine Reuptake Inhibition

(+)-Orphenadrine is a potent inhibitor of the norepinephrine transporter (NET). By blocking NET, it increases the synaptic concentration of norepinephrine, leading to enhanced noradrenergic signaling.

Conclusion

The pharmacological activity of this compound is complex and stereoselective. The (+)-enantiomer is primarily responsible for the inhibition of the norepinephrine transporter and has a higher affinity for histamine H1 and NMDA receptors. Both enantiomers exhibit anticholinergic properties through their antagonism of muscarinic receptors. This detailed understanding of the differential pharmacology of this compound enantiomers is crucial for the development of new therapeutics with improved efficacy and reduced side effects, potentially by isolating the activity of a single enantiomer. The methodologies and data presented in this guide serve as a foundational resource for researchers in pharmacology and drug development.

Orphenadrine's Antagonistic Action on NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine, a drug with a long history of use as a muscle relaxant and antiparkinsonian agent, also exhibits a significant, albeit less commonly highlighted, mechanism of action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] This technical guide provides an in-depth exploration of the molecular interactions, quantitative parameters, and experimental methodologies that define this compound's effects on NMDA receptors. Its neuroprotective properties, linked to this antagonism, are also a key focus.[3][4][6] This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating NMDA receptor modulation.

Core Mechanism of Action

This compound functions as an uncompetitive antagonist of the NMDA receptor.[1][7] This means it binds to a site within the ion channel of the receptor, accessible only when the receptor is in its open state, following activation by both glutamate (B1630785) and a co-agonist like glycine (B1666218).[7] Specifically, this compound interacts with the phencyclidine (PCP) binding site, the same site targeted by other well-known NMDA receptor antagonists such as MK-801 and ketamine.[1][6][7][8][9]

The binding of this compound within the channel pore physically obstructs the influx of ions, primarily Ca2+, thereby inhibiting the downstream signaling cascades associated with NMDA receptor activation.[10][11] This action is strongly voltage-dependent, a characteristic feature of open-channel blockers.[1][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters that characterize the interaction between this compound and the NMDA receptor, as determined by various experimental assays.

| Parameter | Value | Species/Tissue | Experimental Method | Reference |

| Ki (inhibition of [3H]MK-801 binding) | 6.0 ± 0.7 µM | Human (postmortem frontal cortex) | Radioligand Binding Assay | [1][3][4][7][9][12][13][14] |

| IC50 (inhibition of steady state currents) | 16.2 ± 1.6 µM | Rat (cultured superior colliculus neurons) | Patch-Clamp Electrophysiology | [1][7][12] |

| Apparent Kd (calculated from kinetics) | 17.2 µM | Rat (cultured superior colliculus neurons) | Patch-Clamp Electrophysiology | [1] |

| Kon (On-rate) | 0.013 ± 0.002 x 10^6 M-1s-1 | Rat (cultured superior colliculus neurons) | Patch-Clamp Electrophysiology | [1] |

| Koff (Off-rate) | 0.230 ± 0.004 s-1 | Rat (cultured superior colliculus neurons) | Patch-Clamp Electrophysiology | [1] |

| IC50 (prevention of NMDA-evoked mitochondrial membrane potential decrease) | 11.6 ± 4.7 µM | Rat (dissociated cerebellar granule cells) | Fluorometric Assay | [15] |

| IC50 (prevention of NMDA-evoked cytoplasmic membrane potential decrease) | 13.5 ± 2.3 µM | Rat (dissociated cerebellar granule cells) | Fluorometric Assay | [15] |

Signaling Pathways

The interaction of this compound with the NMDA receptor directly impacts crucial downstream signaling pathways. Overactivation of NMDA receptors leads to excessive calcium influx, a primary trigger for excitotoxicity and subsequent neuronal cell death. By blocking the NMDA receptor channel, this compound mitigates these neurotoxic cascades.

References

- 1. This compound is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound prevents 3-nitropropionic acid-induced neurotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. adooq.com [adooq.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. In vitro and in vivo protective effect of this compound on glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Orphenadrine: A Technical Overview of its Anticholinergic and Antihistaminic Properties

For Immediate Release

Introduction

Orphenadrine is a well-established pharmacological agent, recognized primarily for its muscle relaxant properties.[1] Structurally related to diphenhydramine, this compound is an ethanolamine (B43304) antihistamine that also exhibits significant anticholinergic activity.[1] This dual pharmacological profile underpins its therapeutic effects and side-effect profile. This technical guide provides an in-depth analysis of the anticholinergic and antihistaminic properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details the mechanisms of action, quantitative binding affinities, relevant signaling pathways, and the experimental protocols used to characterize these properties.

Anticholinergic Properties

This compound's anticholinergic effects are central to its mechanism of action, particularly in its use for treating muscle spasms and parkinsonism.[2][3] These effects are achieved through the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).

Mechanism of Action

This compound functions as a non-selective muscarinic receptor antagonist, binding to and inhibiting all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2] In the central nervous system, particularly the striatum, a dopamine (B1211576) deficiency leads to a cholinergic system overstimulation, resulting in motor disturbances.[2][3] By blocking cholinergic receptors, this compound helps to restore the balance between cholinergic and dopaminergic neurotransmission.[2]

Quantitative Data: Muscarinic Receptor Binding Affinity

The binding affinity of this compound to the five human muscarinic receptor subtypes has been quantified through radioligand binding assays. The dissociation constants (Kd) are summarized in the table below. A lower Kd value indicates a higher binding affinity.

| Receptor Subtype | Dissociation Constant (Kd) (nM) |

| M1 | 48 |

| M2 | 213 |

| M3 | 120 |

| M4 | 170 |

| M5 | 129 |

Data sourced from a study using CHO-K1 cells expressing the respective cloned human muscarinic cholinergic receptors.[2]

Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. This compound's antagonism blocks these downstream signaling cascades. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

-

Gq/11 Pathway (M1, M3, M5): Upon acetylcholine binding, these receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This compound blocks the initiation of this cascade.

-

Gi/o Pathway (M2, M4): Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound's antagonism prevents this inhibitory effect.

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

The determination of this compound's binding affinity at muscarinic receptors is typically achieved through a competitive radioligand binding assay.[4][5][6]

-

Objective: To determine the inhibitory constant (Ki) or dissociation constant (Kd) of this compound for each muscarinic receptor subtype.

-

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells recombinantly expressing a single subtype of human muscarinic receptor (M1-M5).

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound hydrochloride dissolved in a suitable buffer.

-

Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist, such as atropine (B194438) (e.g., 1 µM), to determine the amount of radioligand that binds to non-receptor components.

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH.

-

-

Procedure:

-

Incubation: A constant concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled competitor (this compound) are incubated with the receptor-containing cell membranes.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Antihistaminic Properties

This compound is classified as a first-generation ethanolamine H1-antihistamine.[3][7] This property contributes to some of its therapeutic effects and side effects, such as sedation.

Mechanism of Action

This compound acts as an antagonist at the histamine (B1213489) H1 receptor.[2][3] By blocking this receptor, it prevents histamine from binding and initiating the signaling cascade that leads to allergic and inflammatory responses.[3][7]

Quantitative Data: Histamine H1 Receptor Binding Affinity

The binding affinity of this compound for the human histamine H1 receptor has been determined in radioligand binding assays.

| Receptor | Radioligand | Binding Affinity (Ki) (nM) |

| Histamine H1 | [³H]Pyrilamine | 144 |

Data sourced from ChEMBL, DrugMatrix in vitro pharmacology data.[1]

Signaling Pathway

The histamine H1 receptor is a Gq/11-coupled GPCR. Its activation by histamine leads to the same signaling cascade as the M1, M3, and M5 muscarinic receptors. This compound's antagonism at the H1 receptor blocks the activation of phospholipase C and the subsequent production of IP3 and DAG, thereby preventing the increase in intracellular calcium and activation of PKC.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Muscle Relaxant: Unearthing the Early Research and Discovery of Orphenadrine

A deep dive into the foundational science behind Orphenadrine, this technical guide illuminates its synthesis, initial pharmacological characterization, and the early mechanistic hypotheses that paved the way for its clinical use. Developed in the late 1940s by George Rieveschl and his team at Parke-Davis, this compound emerged from a strategic modification of the antihistamine diphenhydramine (B27), heralding a new approach to the management of muscle spasms and Parkinsonian tremors.

This compound, chemically known as N,N-Dimethyl-2-[(2-methylphenyl)-phenyl-methoxy]-ethanamine, was the result of a targeted research program aimed at optimizing the therapeutic profile of diphenhydramine, which Rieveschl had also discovered.[1] The introduction of a methyl group onto one of the phenyl rings of the diphenhydramine structure was a key chemical alteration that enhanced its anticholinergic and muscle relaxant properties.[2] This guide will dissect the early laboratory data, experimental procedures, and the nascent understanding of its mechanism of action.

Synthesis of this compound

The primary synthesis of this compound, as detailed in early patents and publications, involves the reaction of 2-methylbenzhydryl chloride with dimethylaminoethanol (B1669961).[3][4] This nucleophilic substitution reaction forms the characteristic ether linkage of the this compound molecule.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize N,N-Dimethyl-2-[(2-methylphenyl)-phenyl-methoxy]-ethanamine (this compound).

Materials:

-

2-methylbenzhydryl chloride

-

Dimethylaminoethanol

-

Anhydrous xylene (solvent)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-methylbenzhydryl chloride in anhydrous xylene is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

An equimolar amount of dimethylaminoethanol is slowly added to the stirred solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.

-

After cooling to room temperature, the mixture is washed with a dilute sodium bicarbonate solution to neutralize any unreacted acidic components.

-

The organic layer is separated and washed with water.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The xylene is removed by distillation under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Early Pharmacological Investigations

The initial pharmacological screening of this compound focused on its anticholinergic, antihistaminic, and muscle relaxant properties, drawing direct comparisons to its parent compound, diphenhydramine, and the established anticholinergic agent, atropine (B194438).

Anticholinergic Activity

The anticholinergic effects of this compound were a key area of investigation, particularly for its potential application in treating the extrapyramidal symptoms of Parkinson's disease. Early studies reported that this compound is approximately 58% as potent as atropine in its anticholinergic activity.[2]

Objective: To quantify the anticholinergic potency of this compound relative to atropine.

Materials:

-

Isolated guinea pig ileum segments

-

Tyrode's solution (physiological salt solution)

-

Acetylcholine (B1216132) (agonist)

-

This compound hydrochloride

-

Atropine sulfate

-

Organ bath with aeration and temperature control (37°C)

-

Isotonic transducer and recording apparatus

Procedure:

-

A segment of the terminal ileum from a guinea pig is dissected and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

-

One end of the ileum segment is attached to a fixed point, and the other end is connected to an isotonic transducer to record muscle contractions.

-

After an equilibration period, a cumulative concentration-response curve for acetylcholine-induced contractions is established.

-

The tissue is washed, and after a recovery period, a fixed concentration of this compound is added to the bath and allowed to incubate for a set time.

-

A second cumulative concentration-response curve for acetylcholine is then generated in the presence of this compound.

-

The process is repeated with different concentrations of this compound and, in separate experiments, with atropine for comparison.

-

The degree of rightward shift in the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, a measure of antagonist potency.

Antihistaminic Activity

As an analog of diphenhydramine, a potent antihistamine, the antihistaminic properties of this compound were also thoroughly evaluated.

Objective: To assess the antihistaminic activity of this compound by its ability to protect against histamine-induced bronchospasm.

Materials:

-

Guinea pigs

-

Histamine (B1213489) aerosol

-

This compound hydrochloride solution for injection

-

Whole-body plethysmograph to measure respiratory parameters

Procedure:

-

Guinea pigs are placed in a whole-body plethysmograph to obtain baseline respiratory measurements.

-

The animals are then exposed to a histamine aerosol, which induces bronchoconstriction, and the severity of the response is recorded.

-

After a washout period, the animals are pre-treated with a subcutaneous or intraperitoneal injection of this compound at various doses.

-

Following the pre-treatment, the animals are again exposed to the histamine aerosol.

-

The protective effect of this compound is quantified by the reduction in the severity of bronchospasm compared to the control (no pre-treatment).

-

The results are compared with those obtained using a known antihistamine like diphenhydramine.

Muscle Relaxant Properties

The muscle relaxant effects of this compound were a distinguishing feature that set it apart from diphenhydramine and were crucial for its clinical development.

Objective: To evaluate the muscle relaxant effects of this compound.

Methods:

-

Strychnine-induced convulsions in mice: this compound's ability to protect against the tonic-extensor seizures induced by strychnine (B123637) was assessed.

-

Decerebrate rigidity in cats: The effect of this compound on the rigidity of the extensor muscles in cats following decerebration was observed.

General Procedure:

-

Baseline muscle tone or seizure threshold is established in the animal model.

-

This compound is administered intravenously or intraperitoneally at various doses.

-

The reduction in muscle rigidity or the increase in the seizure threshold is measured and compared to control animals.

Early Understanding of the Mechanism of Action

In the early stages of its development, the precise molecular mechanisms of this compound were not fully understood. The prevailing hypothesis centered on its central anticholinergic effects. The understanding was that in conditions like Parkinson's disease, there is an imbalance between the cholinergic and dopaminergic systems in the brain. By blocking muscarinic acetylcholine receptors, this compound was thought to help restore this balance, thereby alleviating tremors and rigidity. Its muscle relaxant properties were also attributed to this central anticholinergic action, postulating an effect on cerebral motor centers or the medulla.

Quantitative Data Summary

While detailed quantitative data from the earliest studies are not extensively available in modern databases, the following table summarizes the key pharmacological properties of this compound as understood from a consolidation of early and subsequent research.

| Pharmacological Parameter | Target/Assay | Result/Potency | Reference |

| Anticholinergic Activity | Muscarinic Acetylcholine Receptor | 58% as potent as atropine | |

| Antihistaminic Activity | Histamine H1 Receptor | Active antagonist | |

| Muscle Relaxant Activity | Central Nervous System | Effective in animal models |

Conclusion

The early research and discovery of this compound represent a significant milestone in the development of centrally acting muscle relaxants. Through systematic chemical modification of a known antihistamine, scientists at Parke-Davis were able to develop a compound with a unique pharmacological profile. The initial in-vivo and in-vitro studies, though lacking the molecular precision of modern techniques, successfully identified its key anticholinergic, antihistaminic, and muscle relaxant properties, laying the groundwork for its long-standing clinical use in treating muscle spasms and movement disorders. The foundational science behind this compound's discovery underscores the value of targeted medicinal chemistry and comprehensive pharmacological screening in drug development.

References

Orphenadrine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Pharmacological Landscape of a Versatile Benzhydryl Ether Derivative

Introduction

Orphenadrine, a benzhydryl ether derivative closely related to diphenhydramine, is a multifaceted drug that has been utilized for its muscle relaxant and antiparkinsonian properties for decades.[1] Its clinical efficacy stems from a complex pharmacological profile, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors and histamine (B1213489) H1 receptors, and also exhibiting activity at the N-methyl-D-aspartate (NMDA) receptor.[2][3] This so-called "dirty drug" profile, with its multiple mechanisms of action, presents both therapeutic opportunities and challenges in drug design and development.[1][4] Understanding the intricate relationship between the chemical structure of this compound and its diverse biological activities is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Structure and Pharmacological Activities

The foundational structure of this compound consists of a benzhydryl ether moiety linked to a dimethylaminoethyl group. Modifications to both the aromatic rings of the benzhydryl group and the aminoalkyl side chain have profound effects on its pharmacological profile. The primary activities of interest in SAR studies of this compound and its analogs are:

-

Anticholinergic (Antimuscarinic) Activity: Responsible for its use in Parkinson's disease and as a muscle relaxant.

-

Antihistaminic (H1) Activity: Contributes to its sedative side effects.

-

Antiparkinsonian Activity: A clinical outcome resulting from its anticholinergic and potentially other central nervous system effects.

Quantitative Structure-Activity Relationship Data

A comprehensive review of the scientific literature reveals key structural modifications that influence the biological activity of this compound analogs. The following tables summarize the available quantitative data.

Table 1: Muscarinic Receptor Binding Affinities of this compound

A pivotal study by Stanton et al. (1993) determined the equilibrium dissociation constants (Kd) of this compound at all five cloned human muscarinic receptor subtypes. These data are crucial for understanding its anticholinergic profile.

| Receptor Subtype | This compound Kd (nM) |

| M1 | Data not available in abstract |

| M2 | Data not available in abstract |

| M3 | Data not available in abstract |

| M4 | Data not available in abstract |

| M5 | Data not available in abstract |

(Data to be populated upon retrieval of the full-text article)

Table 2: Structure-Activity Relationship of this compound Analogs

No comprehensive, publicly available quantitative SAR table for a series of this compound analogs could be located in the current literature search. The following is a qualitative summary based on general principles of benzhydryl ether SAR.

| Modification | Effect on Anticholinergic Activity | Effect on Antihistaminic Activity | Notes |

| Benzhydryl Ring Substitution | |||

| para-substitution on one phenyl ring | Generally well-tolerated, can influence potency and selectivity. | Can modulate potency. | The nature of the substituent (electron-donating vs. electron-withdrawing) is critical. |

| ortho-methyl group (as in this compound) | Contributes to the specific pharmacological profile. | Distinguishes it from diphenhydramine. | |

| Aminoalkyl Chain | |||

| N,N-dimethylamino group | Generally optimal for activity. | Essential for H1 receptor interaction. | Quarternization of the nitrogen can increase anticholinergic potency but reduces CNS penetration. |

| Chain length (ethylene) | Optimal for both activities. | Variations can lead to a decrease in potency. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its analogs.

Muscarinic Receptor Radioligand Binding Assay

This protocol is based on the methodology described by Stanton et al. (1993) for determining the binding affinity of compounds at cloned human muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Kd) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells individually transfected with the genes for human M1, M2, M3, M4, and M5 receptors.

-

Radioligand: [³H]-Quinuclidinyl benzilate ([³H]QNB), a non-selective muscarinic antagonist.

-

Test compounds (e.g., this compound and its analogs).

-

Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Wash buffer: Cold PBS.

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]QNB (at a concentration near its Kd), and varying concentrations of the unlabeled test compound. For saturation binding experiments to determine the Kd of the radioligand, increasing concentrations of [³H]QNB are used.

-

Total and Non-specific Binding:

-

Total binding wells contain membranes and [³H]QNB.

-

Non-specific binding wells contain membranes, [³H]QNB, and a high concentration of a potent, unlabeled muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.

-

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competitive binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

In Vivo Assessment of Antiparkinsonian Activity (Tremor Antagonism Model)

This protocol is a standard method to evaluate the potential antiparkinsonian effects of a compound by assessing its ability to counteract tremors induced by a cholinergic agent.

Objective: To determine the median effective dose (ED50) of a test compound for the antagonism of oxotremorine-induced tremors in mice.

Materials:

-

Male albino mice.

-

Test compounds (e.g., this compound and its analogs).

-

Oxotremorine (B1194727) (a potent muscarinic agonist).

-

Vehicle (e.g., saline or a suitable solvent for the test compound).

-

Observation cages.

Procedure:

-

Animal Acclimatization: Acclimate the mice to the laboratory environment for at least one week before the experiment.

-

Drug Administration: Administer the test compound or vehicle to different groups of mice via a suitable route (e.g., intraperitoneal, oral). Use a range of doses for the test compound to establish a dose-response curve.

-

Induction of Tremors: After a predetermined pretreatment time (e.g., 30 minutes), administer a standardized dose of oxotremorine to induce tremors.

-

Observation and Scoring: Observe the mice for a set period (e.g., 30 minutes) and score the intensity of tremors at regular intervals. A rating scale can be used (e.g., 0 = no tremors, 1 = mild tremors, 2 = moderate tremors, 3 = severe tremors).

-

Data Analysis:

-

For each dose group, calculate the percentage of mice in which tremors are significantly reduced or abolished compared to the vehicle-treated control group.

-

Plot the percentage of protection against the logarithm of the dose of the test compound.

-

Determine the ED50 value, which is the dose of the test compound that protects 50% of the animals from oxotremorine-induced tremors, using probit analysis or a similar statistical method.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Orphenadrine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of Orphenadrine, a molecule of significant interest in pharmacology and drug development. Understanding these characteristics is fundamental for designing and interpreting research studies, developing novel formulations, and predicting the drug's behavior in biological systems.

Physicochemical Properties

This compound is an ethanolamine (B43304) antihistamine derivative, closely related to diphenhydramine[1]. It is commercially available as the free base, a liquid, or more commonly as crystalline salts, primarily citrate (B86180) and hydrochloride, which offer improved stability and handling properties[2][3][4]. The core physicochemical data for this compound and its common salt forms are summarized below.

This compound (Free Base)

The base form of this compound is a tertiary amino compound[2]. Its properties are foundational to the characteristics of its salt forms.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₃NO | |

| Molecular Weight | 269.39 g/mol | |

| pKa (Strongest Basic) | 8.87 - 8.91 | |

| logP (Octanol-Water) | 3.6 - 3.77 | |

| Boiling Point | 195 °C (@ 12 mmHg) | |

| Melting Point | < 25 °C | |

| Appearance | Liquid |

This compound Salts: Hydrochloride and Citrate

This compound is most frequently utilized in research and clinical settings as a salt to enhance its solubility and stability.

| Property | This compound Hydrochloride | This compound Citrate | Source(s) |

| Molecular Formula | C₁₈H₂₃NO · HCl | C₁₈H₂₃NO · C₆H₈O₇ | |

| Molecular Weight | 305.84 g/mol | 461.51 g/mol | |

| Melting Point | 156 - 164 °C | 132 - 138 °C | |

| Appearance | White crystalline powder | White crystalline powder |

Solubility Profile

The solubility of this compound is highly dependent on its form (base vs. salt) and the nature of the solvent.

| Form | Solvent | Solubility | Source(s) |

| Base | Water | Sparingly soluble | |

| Hydrochloride | Water | Soluble | |

| PBS (pH 7.2) | ~10 mg/mL | ||

| Ethanol | ~10 mg/mL | ||

| DMSO | ~33 - 61 mg/mL | ||

| Chloroform | Soluble | ||

| Ether | Practically insoluble | ||

| Citrate | Water | Sparingly soluble | |

| Ethanol (96%) | Slightly soluble | ||

| Aqueous Buffer (pH 7.4) | >69.2 µg/mL |

Standard Experimental Protocols

Accurate determination of physicochemical parameters is critical. The following sections outline standard methodologies for key characterization experiments.

Determination of pKa (Spectrophotometric Method)

The pKa, the pH at which a molecule is 50% ionized, is crucial for predicting its behavior in physiological environments. UV-Vis spectrophotometry is a precise method for its determination.

-

Principle: The absorbance of a chromophore-containing molecule like this compound changes as its ionization state shifts with pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa.

-

Methodology:

-

Solution Preparation: Prepare a series of buffer solutions with known pH values, spanning the expected pKa of this compound (~pH 7.5 to 10.5).

-

Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Sample Preparation: Add a small, constant volume of the this compound stock solution to each buffer solution to create a set of samples with identical total drug concentration but varying pH.

-

Spectroscopy: Measure the UV absorbance of each sample at a predetermined analytical wavelength where the protonated and deprotonated species have different molar absorptivities.

-

Data Analysis: Plot absorbance versus pH. Fit the data to a sigmoidal curve. The pH value at the curve's inflection point is the experimental pKa.

-

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Principle: The shake-flask method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water.

-

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the aqueous or octanol (B41247) phase.

-

Partitioning: Combine the this compound-containing phase with the other immiscible phase in a separation funnel. Shake the funnel vigorously for a set period to facilitate partitioning, then allow the layers to separate completely.

-

Concentration Analysis: Carefully separate the two phases. Determine the concentration of this compound in one or both phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Determination of Solubility (Equilibrium Shake-Flask Method)

Solubility data is essential for pre-formulation studies and predicting bioavailability.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and equilibrium is reached. The concentration of the dissolved solid is then measured.

-

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound salt to a vial containing the chosen solvent (e.g., water, buffer, ethanol).

-

Equilibration: Seal the vial and place it in a shaker bath at a controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Withdraw a sample of the supernatant and immediately filter it through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Concentration Analysis: Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

-

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property used for identification and as an indicator of purity. A sharp melting range is characteristic of a pure crystalline substance.

-

Principle: A small amount of the powdered solid in a capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point) is recorded as the melting point range.

-

Methodology:

-

Sample Preparation: Ensure the this compound salt sample is dry and finely powdered.

-

Capillary Packing: Pack a small amount of the powder into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Heating: Place the capillary tube into a melting point apparatus. Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

-

Measurement: Decrease the heating rate to a slow, controlled ramp (e.g., 1-2 °C per minute).

-

Observation: Carefully observe the sample and record the temperature at which melting begins and the temperature at which the last solid particle disappears. Report this as the melting point range.

-

Mechanism of Action & Signaling Pathways

This compound is considered a pharmacologically "dirty drug" due to its activity at multiple targets, which contributes to its complex therapeutic and side-effect profile. Its primary actions are antagonistic, blocking the normal function of several key receptors and transporters.

-